2-Bromo-2-ethyl-3-methylbutanoyl chloride
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Overview
Description
2-Bromo-2-ethyl-3-methylbutanoyl chloride is an organic compound with the molecular formula C7H12BrClO and a molecular weight of 227.53 g/mol . It is a derivative of butanoyl chloride, featuring a bromine atom and an ethyl group attached to the second carbon, and a methyl group attached to the third carbon. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-2-ethyl-3-methylbutanoyl chloride typically involves the reaction of 2-ethyl-3-methylbutanoic acid with thionyl chloride (SOCl2) in the presence of a brominating agent such as bromine (Br2) or phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-2-ethyl-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and amines.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-2-ethyl-3-methylbutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-ethyl-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Bromo-2-ethyl-3-methylbutanoyl chloride can be compared with other similar compounds, such as:
2-Bromo-2-methylbutanoyl chloride: Lacks the ethyl group, leading to different reactivity and applications.
2-Chloro-2-ethyl-3-methylbutanoyl chloride: Substitutes chlorine for bromine, affecting its reactivity and the types of reactions it undergoes.
2-Bromo-2-ethylbutanoyl chloride: Lacks the methyl group, resulting in different steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
IUPAC Name |
2-bromo-2-ethyl-3-methylbutanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrClO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMCEKCQFOOJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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